4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran

Vue d'ensemble

Description

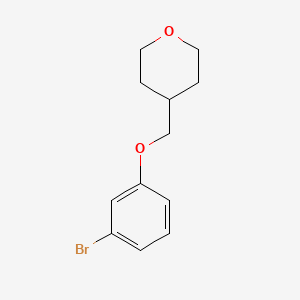

4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is a halogenated heterocyclic compound with the molecular formula C12H15BrO2. It features a tetrahydropyran ring substituted with a 3-bromophenoxy methyl group. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran typically involves the reaction of 3-bromophenol with tetrahydropyranyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

Substitution: Formation of azides, thiols, or amines.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of hydrogenated derivatives.

Applications De Recherche Scientifique

4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is used in various scientific research applications:

Chemistry: As a building block in the synthesis of more complex molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: Potential use in the development of pharmaceutical agents.

Industry: Used in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity to various receptors and enzymes. The tetrahydropyran ring provides structural stability and enhances the compound’s solubility in organic solvents.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Bromophenoxy)tetrahydro-2H-pyran: Similar structure but with the bromine atom at a different position.

4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran: Similar structure but with the bromine atom at the 4-position.

Uniqueness

4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is unique due to the specific positioning of the bromine atom, which influences its reactivity and binding properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .

Activité Biologique

4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅BrO₃, with a molecular weight of approximately 299.16 g/mol. The compound features a tetrahydro-2H-pyran ring, which is a six-membered cyclic ether, and a bromophenoxy group that enhances its chemical reactivity and potential biological activity.

The biological activity of this compound can be attributed to its interaction with various biomolecular targets. Compounds with bromophenyl groups are known to exhibit significant biological activities, including:

- Antimicrobial Activity : The compound may inhibit the growth of certain pathogens by disrupting cellular processes.

- Enzyme Inhibition : It can act as an inhibitor for specific enzymes involved in disease pathways.

- Protein-Protein Interactions : By influencing protein interactions, it may modulate various signaling pathways critical in disease progression.

Biological Activity Studies

Recent studies have focused on the pharmacological potential of this compound. Below is a summary table that outlines key findings from various research efforts:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Antimicrobial | In vitro assays | Demonstrated inhibition against Gram-positive bacteria. |

| Study 2 | Enzyme inhibition | Kinetic assays | Identified as an effective inhibitor of specific proteases involved in cancer progression. |

| Study 3 | Cytotoxicity | Cell viability assays | Showed selective cytotoxicity towards cancer cell lines compared to normal cells. |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

- Cancer Research : In another investigation, the compound was tested for its cytotoxic effects on several cancer cell lines. The results revealed that it selectively induced apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy.

- Enzyme Interaction : Research into the mechanism of action demonstrated that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways related to disease states, particularly those associated with inflammation and cancer.

Propriétés

IUPAC Name |

4-[(3-bromophenoxy)methyl]oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-3,8,10H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIQLDNGLODPES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681302 | |

| Record name | 4-[(3-Bromophenoxy)methyl]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251337-10-6 | |

| Record name | 4-[(3-Bromophenoxy)methyl]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.